LogP Enhancement via the 2-Fluoro-2,6-Dimethyl Combination Over the Parent Unsubstituted Scaffold
Among the N-acyl-morpholine-4-carbothioamide series, substituent-dependent lipophilicity is a primary driver of biological activity [1]. The target compound incorporates a 2-fluorobenzamide moiety and 2,6-dimethylmorpholine, both of which contribute additively to calculated logP. Comparative computational evaluation within the class shows that the parent N-(morpholine-4-carbothioyl)benzamide scaffold exhibits a significantly lower lipophilic character (calc LogP ~1.8) than the methyl- and fluoro-substituted derivatives, which are predicted to reach calc LogP values above 3.0 [1]. This lipophilicity increase is directly correlated with improved Gram-positive antibacterial activity for the substituted variants, with reported MIC shifts from >200 µg/mL to the 50-100 µg/mL range [1].
| Evidence Dimension | Calculated LogP (ALogP) and Gram-positive antibacterial activity |
|---|---|
| Target Compound Data | Predicted ALogP > 3.0; Antibacterial activity inferred from class-level methyl/fluoro-substituted analog MICs in the 50-100 µg/mL range against S. aureus |
| Comparator Or Baseline | N-(morpholine-4-carbothioyl)benzamide (unsubstituted): ALogP ~1.8; MIC >200 µg/mL against S. aureus |
| Quantified Difference | ΔLogP > +1.2; >2-fold improvement in antibacterial potency based on class-level MIC trend |
| Conditions | In silico ALogP prediction (MOE software); Broth microdilution assay against S. aureus ATCC 25923 |
Why This Matters
Higher logP translates into improved membrane permeation, which is a critical selection criterion when procuring compounds for intracellular target or Gram-positive antibacterial screening libraries.
- [1] Aziz H, Saeed A, Khan MA, Afridi S, Jabeen F. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Molecular Diversity. 2020;24(2):763-776. View Source
